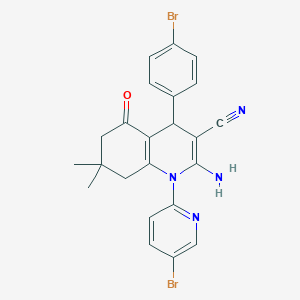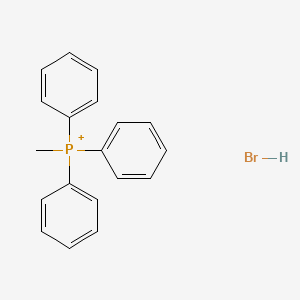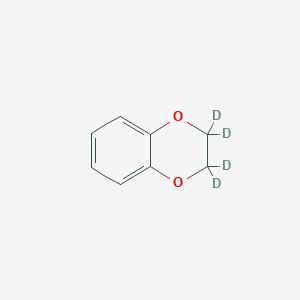
1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is a deuterated derivative of 1,4-Benzodioxin, a compound known for its unique structural motif consisting of a benzene ring fused with a dioxane ring. This compound is of significant interest in various fields due to its potential biological activities and applications in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- typically involves the deuteration of 1,4-Benzodioxin. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuterated product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxins .
Wissenschaftliche Forschungsanwendungen
1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs for treating cardiovascular and central nervous system disorders.
Industry: Utilized in the synthesis of bioactive compounds and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as 5-lipoxygenase, which is involved in the inflammatory response. It may also interact with adrenergic receptors, influencing cardiovascular and central nervous system functions .
Vergleich Mit ähnlichen Verbindungen
1,4-Benzodioxin: The non-deuterated parent compound.
1,4-Benzodioxane: A similar compound with a slightly different ring structure.
2,3-Dihydro-1,4-benzodioxin: Another derivative with similar properties.
Uniqueness: 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties, such as stability and reactivity. This makes it particularly valuable in research applications where isotopic labeling is required .
Eigenschaften
Molekularformel |
C8H8O2 |
|---|---|
Molekulargewicht |
140.17 g/mol |
IUPAC-Name |
2,2,3,3-tetradeuterio-1,4-benzodioxine |
InChI |
InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2/i5D2,6D2 |
InChI-Schlüssel |
BNBQRQQYDMDJAH-NZLXMSDQSA-N |
Isomerische SMILES |
[2H]C1(C(OC2=CC=CC=C2O1)([2H])[2H])[2H] |
Kanonische SMILES |
C1COC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


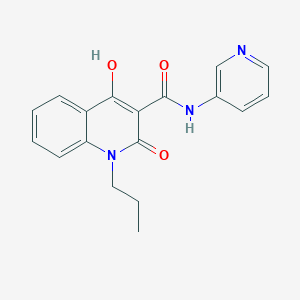
![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)

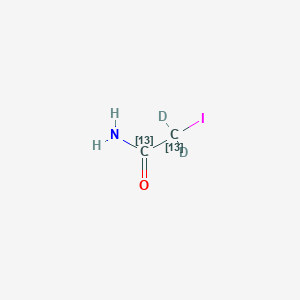
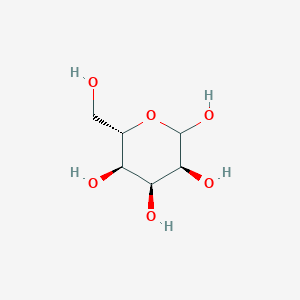
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)
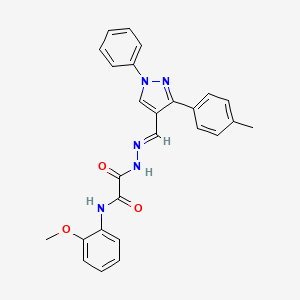
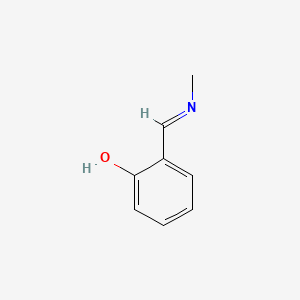

pentanedioic acid](/img/structure/B12054558.png)

